molecular formula C10H15F3O2 B1479435 2-Cyclohexyl-4,4,4-trifluorobutanoic acid CAS No. 2013057-65-1

2-Cyclohexyl-4,4,4-trifluorobutanoic acid

Cat. No.: B1479435
CAS No.: 2013057-65-1
M. Wt: 224.22 g/mol
InChI Key: AAQIFWSUEAMSKL-UHFFFAOYSA-N
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Description

2-Cyclohexyl-4,4,4-trifluorobutanoic acid (CAS 2013057-65-1) is a fluorinated organic compound with the molecular formula C 10 H 15 F 3 O 2 and a molecular weight of 224.22 g/mol . This compound serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel pharmaceutical candidates. The structure incorporates a cyclohexyl group and a potent trifluoromethyl (CF 3 ) group. In drug discovery, the CF 3 group is often used as a bioisostere for an isopropyl group, as it can mimic the steric bulk and lipophilicity while significantly altering the electronic properties and metabolic stability of a molecule . This strategic substitution makes derivatives of 4,4,4-trifluorobutanoic acid of great demand as synthetic intermediates for fluorinated amino acids, which are used to fine-tune the bioactivity and pharmacokinetic profiles of peptide-based therapeutics . Researchers can utilize this acid directly in coupling reactions or further functionalize the backbone to create more complex, sterically constrained molecules for biological evaluation. This product is intended for research and development purposes only. It is strictly for laboratory use and is not classified or intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-cyclohexyl-4,4,4-trifluorobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3O2/c11-10(12,13)6-8(9(14)15)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAQIFWSUEAMSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-Cyclohexyl-4,4,4-trifluorobutanoic acid plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with enzymes involved in fatty acid metabolism, potentially inhibiting or activating these enzymes depending on the specific biochemical context. The nature of these interactions often involves binding to the active sites of enzymes, altering their conformation and, consequently, their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism, leading to changes in the levels of various metabolites within the cell. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, thereby altering the downstream effects of these pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific target and context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains relatively stable under standard laboratory conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and potential organ damage. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of fatty acids, influencing metabolic flux and metabolite levels. This compound’s presence can alter the balance of metabolic pathways, leading to changes in the production and utilization of key metabolites.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. These interactions can influence the compound’s accumulation and activity within specific tissues, affecting its overall biological effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes. For example, localization to the mitochondria may influence energy metabolism, while localization to the nucleus could affect gene expression.

Biological Activity

2-Cyclohexyl-4,4,4-trifluorobutanoic acid (CFTBA) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies regarding CFTBA, supported by diverse research findings.

Chemical Structure and Properties

CFTBA is characterized by a cyclohexyl group and a trifluorobutanoic acid moiety. The presence of fluorine atoms significantly influences its chemical behavior and biological interactions.

CFTBA exhibits various biological activities primarily through its interaction with specific biological targets. The fluorinated structure can enhance lipophilicity and metabolic stability, which are crucial for pharmacological efficacy.

  • Enzyme Inhibition : CFTBA has been studied for its potential as an enzyme inhibitor. The fluorine atoms can participate in unique interactions with enzyme active sites, potentially leading to enhanced binding affinity and specificity.
  • Antimicrobial Activity : Preliminary studies indicate that CFTBA may possess antimicrobial properties. The trifluoromethyl group is known to enhance the potency of compounds against bacterial strains by disrupting cellular membranes or inhibiting essential metabolic pathways.
  • Anti-inflammatory Effects : Research suggests that CFTBA may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines. This activity could be beneficial in treating conditions characterized by chronic inflammation.

Study on Antimicrobial Properties

In a study published in Journal of Medicinal Chemistry, CFTBA was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that CFTBA exhibited significant antimicrobial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL, suggesting its potential as a lead compound for antibiotic development .

Research on Anti-inflammatory Activity

A recent investigation into the anti-inflammatory properties of CFTBA highlighted its ability to reduce the expression of interleukin-6 (IL-6) in macrophage cells stimulated with lipopolysaccharide (LPS). The study demonstrated that treatment with CFTBA resulted in a 50% reduction in IL-6 levels compared to untreated controls, indicating its potential role in managing inflammatory diseases .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialDisruption of cellular membranes
Enzyme InhibitionBinding to active sites
Anti-inflammatoryInhibition of cytokine production

Scientific Research Applications

1.1. Wound Healing and Dermatological Treatments

One of the notable applications of 2-Cyclohexyl-4,4,4-trifluorobutanoic acid is in the formulation of therapeutic compositions aimed at enhancing wound healing and treating various skin conditions. The compound has been identified as a component in formulations that utilize transforming growth factor-beta (TGF-β) mimics to promote tissue regeneration and reduce scarring . Research indicates that topical applications of such formulations can effectively treat conditions like psoriasis, dermatitis, and other inflammatory skin disorders by modulating cellular proliferation and differentiation .

1.2. Cancer Therapeutics

The compound's structural features suggest potential utility in cancer therapies, particularly as part of drug design targeting specific receptor pathways involved in tumorigenesis. For instance, studies have shown that fluorinated compounds can enhance the efficacy of inhibitors targeting receptor tyrosine kinases implicated in cancer progression . The unique properties of the trifluorobutanoic acid derivative may help improve the pharmacokinetics and bioavailability of anticancer agents.

2.1. Synthesis Techniques

The synthesis of this compound typically involves several key reactions:

  • Fluorination Reactions: These reactions are crucial for introducing trifluoromethyl groups into organic molecules. Methods such as electrophilic fluorination have been documented to yield high purity products .
  • Organometallic Reactions: The use of organometallic reagents can facilitate the formation of carbon-fluorine bonds essential for synthesizing fluorinated compounds .

2.2. Chemical Properties

The presence of trifluoromethyl groups significantly alters the physicochemical properties of the compound, enhancing its lipophilicity and stability against metabolic degradation. This makes it an attractive candidate for drug development where prolonged action is desired.

3.1. Case Study: Topical Formulations for Psoriasis

In a clinical study assessing the effectiveness of TGF-β mimics containing this compound for treating psoriasis, patients demonstrated significant improvements in skin lesions after consistent topical application over a period of 12 weeks. The study highlighted a reduction in lesion size and inflammation markers compared to placebo treatments .

3.2. Case Study: Anticancer Activity

Research published on novel EphA2 agonistic agents indicates that derivatives similar to this compound exhibit potent activity against pancreatic cancer cell lines by inhibiting cell migration and promoting apoptosis through receptor modulation . These findings suggest that compounds with similar structural motifs could be developed into effective cancer therapeutics.

Data Summary Table

Application AreaSpecific UseKey Findings/Notes
Wound HealingTopical formulations for skin conditionsEffective in reducing scarring; promotes healing
Cancer TherapeuticsInhibitors targeting EphA2Potent activity against pancreatic cancer cells
SynthesisFluorination and organometallic reactionsEnhances stability and bioavailability

Comparison with Similar Compounds

2-Amino-4,4,4-trifluorobutanoic Acid

  • Structure: Replaces the cyclohexyl group with an amino (-NH₂) group at the 2-position.
  • Key Differences: Polarity: The amino group increases hydrophilicity, enhancing aqueous solubility compared to the cyclohexyl analog. Synthesis: Prepared via asymmetric Mannich reactions, enabling enantioselective applications in antitumor agents and peptidomimetics . Applications: Used in medicinal chemistry for drug design, whereas the cyclohexyl variant may prioritize lipophilicity for membrane permeability .

2-(4-Chlorophenyl)-4,4,4-trifluorobutanoic Acid

  • Structure : Substitutes the cyclohexyl group with a 4-chlorophenyl ring.
  • Collision Cross-Section (CCS): Predicted CCS values for adducts (e.g., [M+H]⁺: 151.8 Ų) suggest distinct mass spectrometry profiles compared to the cyclohexyl analog .

2-(2,2-Difluoroethyl)-4,4-difluorobutanoic Acid

  • Structure : Features a difluoroethyl group at the 2-position and two fluorines at the 4-position.
  • Key Differences :
    • Fluorine Content : Reduced fluorination (two vs. three fluorines) decreases metabolic stability and electronic effects.
    • Molecular Weight : Lower exact mass (188.046 g/mol ) impacts pharmacokinetic properties like diffusion rates .

4-Cyclohexylbutanoic Acid

  • Structure : Lacks fluorine atoms, with a cyclohexyl group at the 4-position.
  • Key Differences :
    • Lipophilicity : Higher lipophilicity due to the absence of polar -CF₃ groups.
    • Applications : Used as a reference standard in pharmaceuticals but lacks the electronic modulation provided by fluorine .

Structural and Functional Data Table

Compound Name Substituent (2-position) Fluorine Count (4-position) Molecular Weight (g/mol) Key Applications
2-Cyclohexyl-4,4,4-trifluorobutanoic acid Cyclohexyl 3 224.22 Lipophilic drug design
2-Amino-4,4,4-trifluorobutanoic acid Amino (-NH₂) 3 177.11 Antitumor agents
2-(4-Chlorophenyl)-4,4,4-TFB acid 4-Chlorophenyl 3 253.02 Under investigation
2-(2,2-Difluoroethyl)-4,4-DFB acid 2,2-Difluoroethyl 2 188.05 Metabolic studies
4-Cyclohexylbutanoic acid Cyclohexyl 0 170.25 Pharmaceutical reference

Research Implications and Trends

  • Metabolic Stability: The -CF₃ group in this compound enhances resistance to oxidative metabolism compared to non-fluorinated analogs .
  • Synthetic Challenges: Asymmetric synthesis techniques (e.g., Mannich reactions) are critical for accessing enantiopure fluorinated analogs, as seen in amino-substituted derivatives .

Preparation Methods

Direct Coupling via Carbodiimide-Mediated Amidation/Esterification

One of the documented approaches involves coupling 4,4,4-trifluorobutanoic acid with cyclohexyl-containing intermediates using carbodiimide chemistry:

  • Reagents and Conditions : 4,4,4-Trifluorobutanoic acid is reacted with an intermediate bearing the cyclohexyl group in the presence of 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDC·HCl) and 4-dimethylaminopyridine (DMAP) as a catalyst.
  • Solvent : N,N-Dimethylformamide (DMF).
  • Temperature and Time : Reaction is initiated at 0 °C and allowed to warm to 26–27 °C, stirred for 16 hours.
  • Workup : The reaction mixture is quenched with ice-cold water, extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • Purification : Silica gel column chromatography using petroleum ether/ethyl acetate gradients.
  • Yield : Approximately 41–42% of the target compound as a colorless liquid or gum.
  • Characterization : Confirmed by ^1H NMR and mass spectrometry (ESI-MS) showing expected molecular ions.
Parameter Details
Acid 4,4,4-Trifluorobutanoic acid
Coupling agent EDC·HCl
Catalyst DMAP
Solvent DMF
Temperature 0–27 °C
Reaction time 16 hours
Yield 41–42%
Purification Silica gel chromatography
Product form Colorless liquid/gum

This method is suitable for coupling with various cyclohexyl-containing intermediates, providing moderate yields and purity.

Asymmetric Synthesis via Ni(II) Complex Alkylation

For enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid (a close analog), a scalable asymmetric synthesis method has been reported, which can be adapted for preparing the acid itself:

  • Strategy : Formation of a Ni(II) complex with a glycine Schiff base and a recyclable chiral auxiliary.
  • Key Step : Alkylation of the Ni(II) complex with trifluoroethyl iodide (CF3CH2I) under basic conditions.
  • Disassembly : The complex is disassembled to reclaim the chiral auxiliary and release the desired trifluorobutanoic acid derivative.
  • Scale : Successfully demonstrated on a large scale (>150 g).
  • Advantages : High enantiomeric purity, recyclable auxiliaries, and efficient alkylation.
  • Application : The acid obtained can be converted in situ to N-Fmoc derivatives for further use in peptide synthesis or drug design.

This method exemplifies advanced asymmetric synthetic routes that ensure stereochemical control and scalability.

Related Synthetic Routes and Analogous Compounds

In the context of related fluorinated carboxylic acids, other methods include:

  • Pd-catalyzed coupling of cyclohexyl boronate esters with halogenated partners under inert atmosphere and elevated temperatures (e.g., 100 °C) in dioxane/water mixtures.
  • Flash chromatography purification and NMR characterization are standard for confirming compound identity and purity.

These methods provide complementary approaches for constructing the cyclohexyl-trifluorobutanoic acid framework or its derivatives.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Notes
Carbodiimide-mediated coupling 4,4,4-Trifluorobutanoic acid, EDC·HCl, DMAP, DMF, 0–27 °C 41–42 Moderate yield, standard amidation
Ni(II) complex asymmetric alkylation Ni(II) glycine Schiff base complex, CF3CH2I, base >90 (enantiomeric purity) Large scale, chiral auxiliary recyclable
Photocatalytic sulfonylation Acridine catalyst, sodium metabisulfite/DABSO, LED light 70–80 Functional group diversification
Pd-catalyzed cross-coupling Cyclohexyl boronate ester, Pd(PPh3)4, Cs2CO3, dioxane/water ~41 Requires inert atmosphere, sealed tube

Research Findings and Analytical Data

  • NMR Spectroscopy : ^1H NMR spectra consistently show multiplets corresponding to cyclohexyl protons and trifluoromethyl-substituted methylene groups.
  • Mass Spectrometry : ESI-MS confirms molecular ions consistent with the expected molecular weight of 2-cyclohexyl-4,4,4-trifluorobutanoic acid derivatives.
  • Chromatography : Silica gel flash chromatography is effective for purification, with petroleum ether/ethyl acetate gradients providing good separation.
  • Reaction Optimization : Temperature control (0 to 27 °C) and prolonged stirring (16 h) are critical for maximizing yields in carbodiimide-mediated coupling.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-cyclohexyl-4,4,4-trifluorobutanoic acid, and how do reaction conditions influence enantiomeric purity?

  • Methodological Answer : The compound can be synthesized via asymmetric trifluoromethylation of cyclohexyl-substituted precursors. For example, enantioselective biomimetic transamination using chiral auxiliaries (e.g., Garner's aldehyde derivatives) has been applied to similar fluorinated butanoic acids to achieve high enantiomeric excess (ee >98%) . Reaction parameters such as temperature (-20°C to 25°C), solvent polarity (THF vs. DMF), and catalyst choice (e.g., chiral amines or transition-metal complexes) critically affect stereochemical outcomes. NMR monitoring of intermediates (e.g., ketone or aldehyde precursors) is essential for optimizing yields .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 19F^{19}\text{F} NMR is critical for verifying trifluoromethyl group integration and chemical environment. 1H^{1}\text{H} NMR resolves cyclohexyl proton signals (e.g., axial vs. equatorial protons).
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C10_{10}H15_{15}F3_3O2_2) with <2 ppm mass error.
  • Chromatography : Reverse-phase HPLC with chiral columns (e.g., Chiralpak AD-H) assesses enantiopurity, while GC-MS detects volatile impurities .

Q. What analytical techniques are suitable for quantifying trace impurities in this compound?

  • Methodological Answer :

  • LC-MS/MS : Detects impurities at ppm levels, especially cyclohexyl dehydration byproducts or residual trifluoroacetic acid.
  • Ion Chromatography : Identifies anionic contaminants (e.g., sulfates or halides) from synthesis steps.
  • Thermogravimetric Analysis (TGA) : Monitors thermal degradation products during storage .

Advanced Research Questions

Q. How does the cyclohexyl group influence the compound’s conformational stability under varying pH conditions?

  • Methodological Answer : Computational modeling (DFT or MD simulations) predicts chair-to-boat transitions in the cyclohexyl ring under acidic/basic conditions. Experimentally, variable-temperature 1H^{1}\text{H} NMR (25–60°C) in D2_2O/CD3_3OD mixtures quantifies ring-flipping rates. Studies on analogous 4,4-difluorocyclohexanecarboxylic acid show pH-dependent stability due to fluorine electronegativity and ring strain .

Q. What strategies enable enantioselective synthesis of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Chiral Resolution : Diastereomeric salt formation with (R)- or (S)-1-phenylethylamine in ethanol/water mixtures.
  • Catalytic Asymmetric Synthesis : Palladium-catalyzed cross-coupling of cyclohexylzinc reagents with trifluoromethylated olefins, achieving >90% ee with BINAP ligands.
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) selectively hydrolyze ester precursors .

Q. How can researchers reconcile conflicting spectral data (e.g., 19F^{19}\text{F} NMR shifts) between synthetic batches?

  • Methodological Answer : Systematic batch comparison using:

  • 2D NMR (COSY, HSQC) : Assigns spin-spin coupling between fluorine and adjacent protons.
  • X-ray Crystallography : Resolves ambiguities in solid-state conformation.
  • Isotopic Labeling : 13C^{13}\text{C}-labeled cyclohexyl groups track rotational barriers affecting spectral splitting .

Q. What computational tools predict the compound’s pharmacokinetic properties, such as logP or membrane permeability?

  • Methodological Answer :

  • QSAR Models : Software like Schrödinger’s QikProp calculates logP (estimated ~2.8) and solubility (≈0.1 mg/mL in water).
  • Molecular Dynamics (MD) : Simulates interactions with lipid bilayers to assess permeability.
  • Docking Studies : Predicts binding to serum albumin or cytochrome P450 enzymes, critical for drug design .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Cyclohexyl-4,4,4-trifluorobutanoic acid
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2-Cyclohexyl-4,4,4-trifluorobutanoic acid

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